2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049266
InChI: InChI=1S/C26H23NO4/c28-25(29)14-17-9-10-18-11-12-27(15-19(18)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,24H,11-12,14-16H2,(H,28,29)
SMILES:
Molecular Formula: C26H23NO4
Molecular Weight: 413.5 g/mol

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid

CAS No.:

Cat. No.: VC18049266

Molecular Formula: C26H23NO4

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid -

Specification

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
IUPAC Name 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid
Standard InChI InChI=1S/C26H23NO4/c28-25(29)14-17-9-10-18-11-12-27(15-19(18)13-17)26(30)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,24H,11-12,14-16H2,(H,28,29)
Standard InChI Key ZAOLVZBPFKUVOX-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1C=CC(=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetic acid. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.5 g/mol . The structure integrates three key components:

  • A 1,2,3,4-tetrahydroisoquinoline core (a bicyclic system with a partially saturated isoquinoline ring).

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the 2-position of the tetrahydroisoquinoline.

  • An acetic acid substituent at the 7-position of the tetrahydroisoquinoline ring.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₃NO₄
Molecular Weight413.5 g/mol
CAS NumberNot explicitly reported-
SMILES NotationC1CN(C(C2=CC=CC=C21)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synthetic Routes and Methodologies

General Synthesis Strategy

The synthesis of 7-substituted tetrahydroisoquinoline derivatives typically involves:

  • Ring Formation: Construction of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.

  • Functionalization: Introduction of the Fmoc group at the 2-position using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

  • Acetic Acid Installation: Alkylation or carboxylation at the 7-position, often employing palladium-catalyzed cross-coupling or nucleophilic substitution.

Challenges in 7-Position Modification

The steric hindrance posed by the tetrahydroisoquinoline core complicates direct functionalization at the 7-position. Strategies such as directed ortho-metalation or microwave-assisted synthesis have been employed in analogous systems to improve yield and regioselectivity .

Applications in Pharmaceutical Research

Peptide Synthesis and Protection

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection. In this compound, the Fmoc moiety enables selective deprotection under mild basic conditions (e.g., piperidine), while the acetic acid group facilitates conjugation to resins or other biomolecules .

Drug Development

Tetrahydroisoquinoline derivatives are pharmacophores in neurology and oncology. For example:

  • Neurokinin-1 Receptor Antagonists: Analogous structures show affinity for neurotransmitter receptors, suggesting potential in pain management .

  • Topoisomerase Inhibitors: The planar aromatic system may intercalate DNA, a mechanism observed in anticancer agents like camptothecin derivatives.

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
Fmoc-(R)-2-tetrahydroisoquinoline acetic acidOpioid receptor120
Fmoc-D-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidProtease inhibition45

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 265 nm (λmax for Fmoc group) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 414.5 .

Spectroscopic Data

  • ¹H NMR: Key signals include δ 7.75–7.25 (fluorenyl aromatic protons) and δ 4.35 (Fmoc methylene) .

  • IR: Stretches at 1720 cm⁻¹ (C=O, Fmoc) and 1700 cm⁻¹ (COOH) .

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